molecular formula C7H5BClNO2 B596455 3-Chloro-2-cyanophenylboronic acid CAS No. 1217500-67-8

3-Chloro-2-cyanophenylboronic acid

Cat. No.: B596455
CAS No.: 1217500-67-8
M. Wt: 181.382
InChI Key: NVFNOKJQOOUGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-cyanophenylboronic acid is an organoboron compound with the molecular formula C7H5BClNO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the third position and a cyano group at the second position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

Mechanism of Action

Target of Action

(3-Chloro-2-cyanophenyl)boronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the (3-Chloro-2-cyanophenyl)boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis . It allows for the formation of complex organic compounds by joining chemically differentiated fragments . The reaction is known for its mild conditions and tolerance to various functional groups .

Pharmacokinetics

It’s known that boronic acids are generally stable, readily prepared, and environmentally benign .

Result of Action

The result of the action of (3-Chloro-2-cyanophenyl)boronic acid is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, including biaryl-based phenylalanine amino acid analogs, which are used as kainate receptors ligands .

Action Environment

The efficacy and stability of (3-Chloro-2-cyanophenyl)boronic acid in the Suzuki–Miyaura coupling reaction can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of other reagents, can affect the reaction outcome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-Chloro-2-cyanophenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-cyanophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Derivatives: Formed through nucleophilic substitution of the chlorine atom.

Scientific Research Applications

3-Chloro-2-cyanophenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Biological Activity

3-Chloro-2-cyanophenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article delves into its biological activity, synthesis, and implications for therapeutic use, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a phenyl ring that also contains a cyano group and a chloro substituent. The presence of these functional groups enhances its reactivity and interaction with biological targets.

Biological Activity

Mechanism of Action:
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in targeting proteins involved in metabolic pathways.

Therapeutic Potential:

  • Enzyme Inhibition: Research indicates that compounds similar to this compound can inhibit kinases such as Tpl2 and Aurora A, which are involved in cancer progression. These inhibitors can disrupt cell cycle regulation, leading to apoptosis in cancer cells .
  • Pain Management: The compound has been identified as a potential P2X7 receptor antagonist, which plays a significant role in pain signaling and inflammatory responses .
  • Antimicrobial Activity: Studies have shown that boronic acids can interfere with bacterial quorum sensing, suggesting that this compound may have applications in treating infections by disrupting bacterial communication.

Synthesis and Applications

Synthesis:
this compound can be synthesized through various methods, including Suzuki coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds. This method allows for the incorporation of diverse functional groups, enhancing the compound's versatility .

Applications:

  • Drug Development: As a precursor in the synthesis of therapeutic agents, this compound holds promise for developing new medications targeting cancer and inflammatory diseases.
  • Material Science: Boronic acids are being explored for their potential in creating smart materials, such as hydrogels that respond to environmental stimuli .

Case Studies

Case Study 1: Inhibition of Aurora A Kinase
A study focused on the development of selective Aurora A inhibitors demonstrated that compounds structurally related to this compound showed significant inhibition of Aurora A activity. This inhibition resulted in increased levels of phosphorylated histone H3 (PH3), indicating effective engagement with the target protein .

Case Study 2: P2X7 Antagonism
Another investigation assessed the effects of boronic acid derivatives on P2X7 receptor activity. The results indicated that these compounds could effectively reduce pain signaling pathways in vitro, highlighting their potential for pain management therapies.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundInhibitor of Tpl2 kinase; P2X7 antagonist
4-Chloro-2-cyanophenylboronic acidCancer cell apoptosis through Aurora A inhibition
3-Cyanophenylboronic acidAntimicrobial effects via quorum sensing disruption

Properties

IUPAC Name

(3-chloro-2-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClNO2/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFNOKJQOOUGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681545
Record name (3-Chloro-2-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-67-8
Record name B-(3-Chloro-2-cyanophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-2-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.